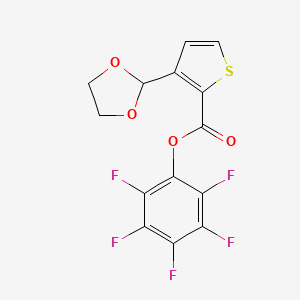

Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F5O4S/c15-6-7(16)9(18)11(10(19)8(6)17)23-13(20)12-5(1-4-24-12)14-21-2-3-22-14/h1,4,14H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHURIHOENRMCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(SC=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640305 | |

| Record name | Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910037-02-4 | |

| Record name | Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Thiophene Core

The thiophene backbone is constructed using classical methods such as the Paal-Knorr synthesis or Gewald reaction , which involve cyclization of 1,4-diketones or α-mercaptoketones, respectively. For example:

Protection of the Carbonyl Group

The 3-keto group is protected as a 1,3-dioxolane via acid-catalyzed ketalization:

Esterification with Pentafluorophenol

The carboxylic acid at position 2 is activated and coupled to pentafluorophenol:

- Activation : Conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

- Coupling : Reaction with pentafluorophenol in the presence of a base (e.g., triethylamine) or via Steglich esterification with N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Optimized Reaction Conditions and Data

The following table summarizes inferred reaction parameters and outcomes based on analogous syntheses:

Notes :

- DMF = Dimethylformamide; DCM = Dichloromethane; RT = Room temperature.

- Yields are approximate and depend on purification methods (e.g., column chromatography or recrystallization).

Analytical Characterization

Critical spectroscopic data for intermediate and final products include:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Challenges and Optimization Strategies

Steric Hindrance in Esterification

The bulky pentafluorophenyl group may slow esterification. Solutions include:

Ketal Hydrolysis

The 1,3-dioxolane group is acid-labile. Mitigation involves:

Industrial and Research Applications

While detailed industrial protocols are proprietary, the compound’s utility includes:

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.

Cycloaddition Reactions: The 1,3-dioxolane ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride, pentafluorobenzene, and suitable solvents like dimethylformamide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Cycloaddition: Dienophiles and suitable catalysts under controlled temperature and pressure.

Major Products

Substitution: Various substituted thiophenes with different functional groups.

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Cycloaddition: Larger heterocyclic compounds.

Scientific Research Applications

Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Materials Science: Incorporated into polymers and materials for electronic applications due to its unique electronic properties.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Catalysis: Used as a ligand in catalytic systems for various organic transformations.

Mechanism of Action

The mechanism by which Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate exerts its effects depends on its application:

In Organic Synthesis: Acts as a reactive intermediate that can undergo various transformations.

In Materials Science: Contributes to the electronic properties of polymers and materials.

In Medicinal Chemistry: Interacts with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Comparison with Similar Compounds

Key Properties :

- Melting Point : 55.5–59.5°C .

- Reactivity : The pentafluorophenyl group enhances electrophilicity, making the ester a reactive intermediate in cross-coupling reactions or nucleophilic substitutions .

- Hazards : Classified as harmful if inhaled, swallowed, or in contact with skin, with irritation risks to eyes and respiratory system .

Comparison with Structurally Similar Compounds

The compound is compared to three analogs based on structural motifs, reactivity, and applications:

Methyl 3-Amino-4-Fluorobenzo[b]Thiophene-2-Carboxylate (Compound 1 in )

- Molecular Formula: C₁₀H₈FNO₂S.

- Key Features: Contains a methyl ester instead of pentafluorophenyl. Substituted with amino (-NH₂) and fluoro (-F) groups on the benzo[b]thiophene core.

- Reactivity: The amino group enables diazotization and sulfonation, making it a precursor for sulfonyl chloride derivatives .

- Applications : Intermediate in synthesizing heterocyclic compounds for pharmaceuticals or agrochemicals.

Comparison :

- Electrophilicity : The pentafluorophenyl ester in the target compound is more electron-deficient, favoring nucleophilic substitutions compared to the methyl ester.

- Functionalization: The amino group in Compound 1 allows for broader derivatization, whereas the dioxolane group in the target compound requires deprotection for further modification .

Methyl 4-(Pyrazolo-Pyrimidinyl)Thiophene-2-Carboxylate (Example 62 in )

- Molecular Formula : C₂₉H₂₀F₂N₄O₄S.

- Key Features: Contains a methyl ester and a complex pyrazolo[3,4-d]pyrimidinyl substituent. Substituted with fluoro groups on the chromenone and phenyl rings.

- Physical Properties : Melting point of 227–230°C , significantly higher than the target compound .

- Applications : Likely a pharmaceutical candidate (e.g., kinase inhibitor or anticancer agent) due to its heterocyclic complexity .

Comparison :

- Solubility : The target compound’s lower melting point (55.5–59.5°C) suggests better solubility in organic solvents, advantageous for solution-phase reactions.

- Bioactivity : The pyrazolo-pyrimidinyl analog is tailored for biological targets, while the fluorinated thiophene ester is more suited for materials science or as a synthetic building block .

Thiophene Fentanyl Hydrochloride ()

Comparison :

- Function: Thiophene fentanyl is a bioactive molecule, whereas the target compound is a non-pharmacological reagent.

- Structural Divergence : The fentanyl derivative lacks ester groups and fluorinated substituents, emphasizing its role in receptor binding rather than chemical reactivity .

Comparative Data Table

Biological Activity

Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate (CAS Number: 910037-02-4) is a fluorinated organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C14H7F5O4S |

| Molecular Weight (g/mol) | 366.26 |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate |

| PubChem CID | 24229594 |

Structural Features

The compound features a pentafluorophenyl group attached to a thiophene ring via a dioxolane moiety. The presence of fluorine atoms significantly influences the compound's electronic properties and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, research conducted by Serdyuk et al. demonstrated that fluorinated thiophenes can inhibit the growth of certain bacteria and fungi, suggesting a potential application in developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies showed that at concentrations below 50 μM, this compound did not exhibit significant cytotoxic effects on human cell lines . However, higher concentrations led to increased cell death, indicating a dose-dependent relationship.

The mechanism of action for this compound appears to involve interference with cellular processes in target organisms. Preliminary findings suggest that it may disrupt membrane integrity or inhibit key metabolic pathways. Further research is needed to elucidate the exact biochemical interactions involved.

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, researchers found that the compound significantly reduced bacterial counts at concentrations as low as 25 μM. The study highlighted its potential as a candidate for developing novel antibacterial agents .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment using human lung carcinoma cells revealed that treatment with this compound at varying concentrations resulted in a significant reduction in cell viability at concentrations exceeding 50 μM. The study concluded that while the compound may possess therapeutic potential, careful consideration of dosage is essential .

Q & A

Q. Table 1. Key Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 366.26 g/mol | |

| Melting Point | 55.5–59.5°C | |

| CAS RN | 910037-02-4 |

What synthetic methodologies are commonly employed for the preparation of this compound?

Basic Question

Synthesis typically involves functionalization of the thiophene ring followed by esterification. A validated approach includes:

Alkynylation : Introduce alkynyl groups at the 3-position of thiophene-2-carboxylate via Sonogashira coupling (e.g., using methyl 3-(phenylethynyl)thiophene-2-carboxylate as an intermediate) .

Cyclization : Iodolactonization or acid-catalyzed cyclization to form the dioxolane ring .

Esterification : React the carboxylate intermediate with pentafluorophenol under Mitsunobu conditions or using DCC/DMAP coupling .

Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-functionalization.

How can researchers address challenges in the regioselective functionalization of the thiophene ring during synthesis?

Advanced Question

Regioselectivity is influenced by steric and electronic factors. Methodological strategies include:

- Directing Groups : Use electron-withdrawing groups (e.g., esters) at the 2-position to direct electrophilic substitution to the 5-position .

- Catalytic Systems : Employ Pd-catalyzed cross-coupling reactions with ligands (e.g., XPhos) to enhance selectivity for the 3-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and reduce side reactions during alkynylation .

Example : In iodolactonization, regioselectivity is achieved by steric control from bulky alkynyl substituents (e.g., cyclohexenyl groups) .

What advanced spectroscopic techniques are recommended for confirming the structural integrity of this compound post-synthesis?

Advanced Question

Combine multiple techniques to resolve ambiguities:

NMR Spectroscopy :

- ¹H/¹³C-NMR : Assign peaks using 2D experiments (COSY, HSQC) to verify the dioxolane ring and thiophene connectivity .

- 19F-NMR : Confirm the presence and position of fluorine atoms in the pentafluorophenyl group .

X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths/angles and validate the dioxolane-thiophene conformation .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <5 ppm error.

Data Conflict Resolution : If NMR and crystallography disagree (e.g., tautomerism), perform variable-temperature NMR or DFT calculations to model conformers .

How should researchers analyze contradictory crystallographic data when determining molecular structure using software like SHELX?

Advanced Question

Contradictions may arise from twinning, disorder, or poor data resolution. Follow these steps:

Data Collection : Ensure high-resolution data (≤1.0 Å) to reduce noise .

Twinning Analysis : Use SHELXD to detect twinning operators and refine using HKLF5 format .

Disorder Modeling : Split sites into partial occupancies and refine with restraints (e.g., SIMU/DELU in SHELXL) .

Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfree values for model reliability .

Example : For disordered dioxolane rings, apply geometric restraints to maintain bond lengths/angles during refinement .

What strategies optimize the hydrolysis of the dioxolane moiety for downstream functionalization?

Advanced Question

The dioxolane ring is acid-sensitive. Controlled hydrolysis methods include:

Acidic Conditions : Use dilute HCl (0.1–1.0 M) in THF/water (3:1) at 0°C to minimize side reactions .

Catalytic Approaches : Employ Lewis acids (e.g., ZnCl₂) to accelerate hydrolysis while preserving the thiophene backbone .

Monitoring : Track reaction progress via IR spectroscopy (disappearance of the dioxolane C-O-C stretch at ~1,100 cm⁻¹) .

Note : Post-hydrolysis, immediately neutralize the solution to prevent decomposition of the thiophene carboxylate.

How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Advanced Question

Use DFT calculations (e.g., Gaussian 16) to:

Electrostatic Potential Maps : Identify electron-deficient sites on the pentafluorophenyl ring for NAS .

Transition State Modeling : Predict activation energies for substitutions at meta vs. para positions.

Solvent Effects : Simulate solvent polarity (e.g., ε of DMSO vs. THF) on reaction rates using SMD models.

Validation : Correlate computational results with experimental kinetic data (e.g., HPLC monitoring) .

What are the best practices for resolving synthetic byproducts derived from incomplete esterification?

Advanced Question

Byproducts often arise from unreacted carboxylate or hydrolyzed intermediates. Mitigation strategies:

Chromatography : Use silica gel chromatography with gradient elution (hexane/EtOAc 10:1 → 3:1) to separate esters from acids .

Acid-Base Extraction : Partition between aqueous NaHCO₃ and DCM to isolate the ester phase .

Crystallization : Recrystallize from ethanol/water to remove polar impurities .

Example : For residual pentafluorophenol, wash with 5% NaOH solution before final purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.